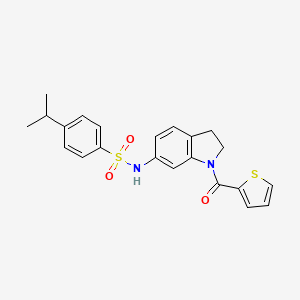

4-isopropyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide

Description

4-Isopropyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a benzenesulfonamide core substituted with a 4-isopropyl group and an indolin-6-yl moiety. The indoline ring is further functionalized at the 1-position with a thiophene-2-carbonyl group. This compound integrates two pharmacologically significant motifs:

- Sulfonamide: A well-established scaffold in medicinal chemistry, known for its role in enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) and anticancer activity .

- Thiophene-carbonyl-indoline: The thiophene heterocycle enhances π-π stacking interactions in biological systems, while the indoline scaffold contributes to conformational rigidity and target binding .

Properties

IUPAC Name |

4-propan-2-yl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S2/c1-15(2)16-6-9-19(10-7-16)29(26,27)23-18-8-5-17-11-12-24(20(17)14-18)22(25)21-4-3-13-28-21/h3-10,13-15,23H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMHOCSMLIVGBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes an indoline core, a thiophene moiety, and a sulfonamide group. Its molecular formula is , with a molecular weight of approximately 348.44 g/mol. The presence of the thiophene and indoline rings suggests potential biological activity, particularly in enzyme inhibition and receptor modulation.

Kinase Inhibition

Recent studies have shown that compounds similar to 4-isopropyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide exhibit promising kinase inhibitory activity. For instance, oxindole derivatives have been identified as effective inhibitors of Tousled-like kinase 2 (TLK2). These compounds demonstrated IC50 values as low as 0.44 μM, indicating strong potency against this target . The structure-activity relationship (SAR) studies suggest that modifications at the indoline position can enhance selectivity and potency against various kinases.

Nitric Oxide Synthase Inhibition

Indoline derivatives have been synthesized to selectively inhibit nitric oxide synthase (NOS), which plays a crucial role in cardiovascular health. One study highlighted a series of 1,6-disubstituted indoline derivatives that maintained potency across different NOS isoforms without the cardiovascular side effects typically associated with other inhibitors . This suggests that the sulfonamide derivative may similarly affect NOS activity, potentially leading to therapeutic applications in managing cardiovascular diseases.

Pain Management

The compound's structural features may lend themselves to applications in pain management. Analogous compounds have shown efficacy in reversing thermal hyperalgesia in neuropathic pain models, demonstrating their potential as analgesics with minimal side effects . Further exploration into the analgesic properties of this compound could yield significant advancements in pain therapeutics.

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs, particularly thiophene-linked sulfonamides, have been extensively studied for anticancer activity. Below is a comparative analysis based on published

Table 1: Structural and Activity Comparison of Thiophene-Sulfonamide Derivatives

Key Observations:

In contrast, the target compound replaces this linker with a rigid indoline-thiophene-carbonyl group, likely altering binding kinetics. The 4-isopropyl substituent in the target compound may improve lipophilicity and membrane permeability compared to the polar enaminone linkers in analogs 26–26.

Biological Performance: Analogs 26–28 exhibit IC50 values of ~9–10 μM against human breast cancer cells, outperforming doxorubicin (IC50 ~30 μM) . Their activity correlates with the electron-withdrawing substituents (e.g., pyrimidine, thiazole), which stabilize ligand-target interactions. The target compound’s indoline-thiophene moiety could mimic the planar conformation of enaminone derivatives, but its bulky isopropyl group might sterically hinder target binding. Empirical testing is required to validate this hypothesis.

Mechanistic Insights: Sulfonamide-thiophene hybrids often inhibit tubulin polymerization or topoisomerase II, mechanisms shared with doxorubicin . The indoline group in the target compound may introduce novel binding modes, such as kinase inhibition, due to its structural resemblance to indole-based kinase inhibitors (e.g., sunitinib).

Q & A

Q. What are the critical synthetic steps for 4-isopropyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide?

- Methodological Answer : The synthesis involves three key steps:

Sulfonamide Core Formation : React 4-isopropylbenzenesulfonyl chloride with an indoline derivative under basic conditions (e.g., trimethylamine in THF) to form the sulfonamide bond .

Thiophene-2-carbonyl Coupling : Acylate the indoline nitrogen using thiophene-2-carbonyl chloride in the presence of a coupling agent (e.g., piperidine acetate in ethanol under reflux) .

Purification : Use silica gel column chromatography (eluting with 4% MeOH in DCM) followed by recrystallization in ethanol to isolate the pure product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm regiochemistry of the indoline-thiophene linkage (¹H/¹³C NMR) and sulfonamide substituents .

- IR Spectroscopy : Identify characteristic stretches (e.g., S=O at ~1350 cm⁻¹, C=O at ~1650 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight via high-resolution MS (HRMS) .

- X-ray Diffraction : Resolve crystal structure ambiguities, particularly for sterically hindered groups like isopropyl .

Q. What purification methods are recommended for isolating this compound?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradients of methanol in dichloromethane (e.g., 2–5% MeOH) to separate polar byproducts .

- Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield high-purity crystals, particularly for removing unreacted sulfonyl chloride .

Advanced Research Questions

Q. How can the coupling reaction between thiophene-2-carbonyl chloride and indoline be optimized?

- Methodological Answer :

- Solvent Selection : Use anhydrous THF or DMF to enhance acyl chloride reactivity .

- Catalyst Screening : Test bases like trimethylamine or DMAP to accelerate nucleophilic substitution .

- Temperature Control : Reflux at 70–80°C improves reaction kinetics without decomposition .

- In Situ Monitoring : Track progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) to minimize over-reaction .

Q. What strategies resolve discrepancies in biological activity data across assays?

- Methodological Answer :

- Orthogonal Assays : Compare enzyme inhibition (e.g., fluorometric) with cellular viability assays (e.g., MTT) to distinguish target-specific effects from cytotoxicity .

- Purity Validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to rule out impurity-driven artifacts .

- Structural Confirmation : Revisit X-ray or NOESY NMR data to verify correct stereochemistry, which may affect binding .

Q. How can molecular docking predict binding affinity to carbonic anhydrase or kinases?

- Methodological Answer :

- Ligand Preparation : Generate 3D conformers using software like Open Babel, accounting for sulfonamide’s tautomeric states .

- Target Selection : Use crystal structures (PDB: 3LXE for carbonic anhydrase) to define binding pockets .

- Scoring Functions : Compare AutoDock Vina and Glide scores to prioritize poses where the isopropyl group occupies hydrophobic subpockets .

Q. What computational tools analyze electronic effects of the thiophene moiety on reactivity?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 to map HOMO/LUMO orbitals and predict nucleophilic/electrophilic sites .

- Solvent Modeling : Apply PCM (Polarizable Continuum Model) to simulate reaction pathways in ethanol or THF .

- Charge Distribution : Analyze Mulliken charges to rationalize regioselectivity in acylation reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.